molecular formula C16H11BrClN3O2S B11774977 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B11774977
M. Wt: 424.7 g/mol
InChI Key: GJGKNBWIDXWFEV-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl, oxadiazole, and chlorophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with bromophenyl derivatives. The final step involves the acylation of the oxadiazole-thio intermediate with 3-chlorophenyl acetic acid under suitable conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted bromophenyl or chlorophenyl derivatives.

Scientific Research Applications

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The oxadiazole ring and the bromophenyl group are likely involved in these interactions, contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-bromophenyl)acetamide
  • 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Uniqueness

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide stands out due to the presence of both bromophenyl and chlorophenyl groups, which may confer unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C16H11BrClN3O2S

Molecular Weight

424.7 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C16H11BrClN3O2S/c17-11-6-4-10(5-7-11)15-20-21-16(23-15)24-9-14(22)19-13-3-1-2-12(18)8-13/h1-8H,9H2,(H,19,22)

InChI Key

GJGKNBWIDXWFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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